7-chloro-N-[(thiophen-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
7-Chloro-N-[(thiophen-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core with distinct substituents: a chlorine atom at position 7, a thiophene-derived methyl group at the N-position, and a 3-(trifluoromethyl)phenyl group at position 2. Its design combines electron-withdrawing (Cl, CF₃) and aromatic (thiophene, phenyl) groups, which may enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
7-chloro-N-(thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N5S/c22-14-6-7-17-16(10-14)19(26-11-15-5-2-8-31-15)27-20-18(28-29-30(17)20)12-3-1-4-13(9-12)21(23,24)25/h1-10H,11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDFAFEDYORRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The triazoloquinazoline scaffold is shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group (logP ~1.1) and thiophene (logP ~1.8) increase lipophilicity compared to sulfonyl (logP ~0.5) or diethoxy (logP ~2.5) substituents in analogs .
- Solubility : Polar sulfonyl or diethoxy groups (e.g., ) enhance aqueous solubility, whereas the target compound’s hydrophobicity may necessitate formulation aids.
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